(s)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol
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Overview
Description
(s)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols It features a hydroxyl group (-OH) and an amino group (-NH2) attached to an ethan-1-ol backbone, with an isopropylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selectivity and yield.
Another approach involves the catalytic hydrogenation of the corresponding nitro compound using a palladium catalyst on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its high efficiency and mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high throughput. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino alcohols or ethers.
Scientific Research Applications
(s)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing signal transduction pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(2-isopropylphenyl)ethan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-Amino-2-phenylethanol: Lacks the isopropyl group, resulting in different steric and electronic properties.
2-Amino-2-(4-isopropylphenyl)ethan-1-ol: The isomer with the isopropyl group in the para position, affecting its reactivity and interactions.
Uniqueness
(s)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the isopropylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications, particularly in the development of chiral drugs and as a research tool in studying stereochemical effects in biological systems.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-amino-2-(2-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-5-3-4-6-10(9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3 |
InChI Key |
KGRGRVGAAGZGCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(CO)N |
Origin of Product |
United States |
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